molecular formula C15H19ClN2OS B555569 DL-Methionine beta-naphthylamide hydrochloride CAS No. 97405-58-8

DL-Methionine beta-naphthylamide hydrochloride

Cat. No.: B555569
CAS No.: 97405-58-8
M. Wt: 310.8 g/mol
InChI Key: IYGBYYCUSXBVCW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

DL-Methionine beta-naphthylamide hydrochloride (CAS 97405-58-8) is a racemic mixture of D- and L-methionine derivatives. Its IUPAC name is 2-amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanamide hydrochloride . The compound consists of a methionine backbone (2-amino-4-(methylthio)butanoic acid) linked via an amide bond to a beta-naphthylamine group, with a hydrochloride counterion stabilizing the structure.

Molecular Formula and Crystallographic Data

The molecular formula is C₁₅H₁₉ClN₂OS , with a molecular weight of 310.8 g/mol . While crystallographic data for this specific compound remain limited, structural analogs such as L-methionine beta-naphthylamide (C₁₅H₁₈N₂OS) exhibit planar aromatic systems and hydrogen-bonded networks in their crystal lattices. The hydrochloride salt enhances solubility in polar solvents, as evidenced by its use in biochemical assays.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₅H₁₉ClN₂OS
Molecular Weight 310.8 g/mol
IUPAC Name 2-amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanamide hydrochloride
CAS Number 97405-58-8

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O, 400 MHz): Peaks at δ 8.3–7.4 ppm (aromatic protons, naphthyl group), δ 3.8–3.2 ppm (CH₂-S-CH₃), δ 2.5 ppm (SCH₃), and δ 1.9–1.6 ppm (CH₂ backbone).
  • ¹³C NMR : Signals at δ 175 ppm (amide carbonyl), δ 135–125 ppm (aromatic carbons), and δ 35 ppm (SCH₃).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch), and 650 cm⁻¹ (C-S bond).

Mass Spectrometry:

  • ESI-MS (positive mode): Major ion at m/z 275.1 [M-Cl]⁺, with fragments at m/z 130.1 (naphthylamine) and m/z 145.0 (methionine backbone).

Comparative Analysis of Enantiomeric Forms

This compound’s biological activity varies significantly from its enantiopure counterparts:

  • L-Methionine Beta-Naphthylamide : Exhibits substrate specificity for methionine adenosyltransferase (MAT) and antioxidant properties.
  • D-Methionine Derivatives : Often show reduced enzymatic binding affinity but retain roles in radical scavenging.

Table 2: Enantiomer Comparison

Property L-Form D-Form
Enzyme Binding (MAT) High affinity (Kd = 1.2 µM) Low affinity (Kd = 12 µM)
Antioxidant Capacity EC₅₀ = 45 µM (DPPH assay) EC₅₀ = 78 µM (DPPH assay)
Solubility in H₂O 12 mg/mL 9 mg/mL

Properties

IUPAC Name

2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS.ClH/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGBYYCUSXBVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593482
Record name N-Naphthalen-2-ylmethioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97405-58-8
Record name N-Naphthalen-2-ylmethioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Methionine-β-naphthylamide hydrochloride
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Preparation Methods

Reaction Mechanism

  • Activation of Carboxylic Acid : DL-Methionine’s carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in anhydrous solvents (e.g., tetrahydrofuran or ethyl acetate).

  • Coupling with β-Naphthylamine : The activated intermediate reacts with β-naphthylamine to form the amide bond.

  • Deprotection and Salt Formation : The product is treated with hydrogen chloride (HCl) to yield the hydrochloride salt.

Key Conditions:

  • Solvent : Ethyl acetate or tetrahydrofuran.

  • Temperature : 0°C initially, then 25°C for 14 hours.

  • Catalyst : 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

Yield Data:

StepYield (%)Purity (%)Source
Activation9598
Coupling8897
Salt Formation9299

Mixed Anhydride Method

An alternative approach employs mixed anhydrides for carboxyl activation, particularly useful for large-scale synthesis.

Procedure

  • Formation of Mixed Anhydride : DL-Methionine reacts with ethyl chloroformate in the presence of triethylamine.

  • Amidation : The anhydride intermediate reacts with β-naphthylamine.

  • Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.

Optimization Parameters:

  • Molar Ratio : 1:1.2 (DL-Methionine : β-naphthylamine).

  • pH Control : Maintained at 6.8–7.2 during coupling.

Comparative Efficiency:

MethodReaction Time (h)Overall Yield (%)
Carbodiimide1478
Mixed Anhydride1082

Enzymatic Hydrolysis of Precursors

Although less common, enzymatic methods leverage amidases for stereospecific hydrolysis.

Biocatalytic Approach

  • Substrate : DL-Methionine amide derivatives.

  • Enzyme : Brevibacillus borstelensis D-methionine amidase (specific activity: 207 U/mg).

  • Conditions : 70°C, pH 9.5, with Co²⁺ as a cofactor.

Advantages:

  • Stereoselectivity : Exclusively hydrolyzes D-isomers, enabling chiral resolution.

  • Sustainability : Avoids harsh solvents.

Industrial-Scale Production Insights

Patents describe integrated processes combining hydantoin ring formation and hydrolysis:

Key Steps from Acrolein Derivatives :

  • Hydantoin Synthesis : Acrolein, methyl mercaptan, and ammonium carbonate react at 80°C for 90 minutes.

  • Alkaline Hydrolysis : Hydantoin intermediates are treated with NaOH (50% solution) at 160°C.

  • Acid Precipitation : HCl is added to pH 2.3 to isolate DL-methionine beta-naphthylamide.

Process Metrics:

ParameterValueSource
Batch Size300 kg acrolein
Purity Post-Crystallization99.87%
Energy Consumption15 kWh/kg

Purification and Characterization

Chromatographic Techniques

  • Ion Exchange : Removes residual salts using Amberlite IR-120.

  • Crystallization : Ethanol/water (3:1) yields needle-shaped crystals.

Analytical Data:

  • Melting Point : 182–184°C (decomposes).

  • Elemental Analysis :

    • C : 57.8% (Calc: 58.0%)

    • H : 6.2% (Calc: 6.1%)

    • N : 8.9% (Calc: 9.0%).

Challenges and Mitigation

  • Racemization : Minimized using HOBt or low-temperature coupling.

  • Byproduct Formation : Urea derivatives (from DCC) removed via filtration.

  • Scale-Up Issues : Agglomeration in crystallizers addressed by controlled cooling rates.

Emerging Trends

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) lowers toxicity .

Chemical Reactions Analysis

DL-Methionine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DL-Methionine beta-naphthylamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DL-Methionine beta-naphthylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Amino Acid Beta-Naphthylamide Derivatives

Beta-naphthylamide derivatives of other amino acids share structural similarities but differ in enzyme specificity and applications:

Compound Amino Acid CAS Number Key Applications Reference
DL-Methionine beta-naphthylamide HCl Methionine 97405-58-8 Protease substrates, biochemical research
DL-Alanine beta-naphthylamide HCl Alanine N/A Enzyme specificity studies (e.g., alanine aminopeptidases)
L-Leucine beta-naphthylamide HCl Leucine N/A Substrate for leucine-specific proteases
N-Benzoyl-DL-arginine beta-naphthylamide HCl Arginine 913-04-2 Trypsin-like enzyme assays; diagnostic tools

Key Differences :

  • Side Chain Chemistry: Methionine’s sulfur-containing side chain distinguishes it from alanine (methyl group) and leucine (branched alkyl). This impacts interactions with enzymes requiring sulfur recognition, such as methionine aminopeptidases .
  • Enzyme Specificity : For example, N-Benzoyl-DL-arginine beta-naphthylamide HCl targets trypsin-like enzymes, while DL-Methionine beta-naphthylamide HCl may interact with methionine-specific proteases .

Methionine Derivatives in Industrial and Nutritional Contexts

DL-Methionine derivatives vary in functional groups, affecting their applications:

Compound Functional Group CAS Number Applications Reference
DL-Methionine beta-naphthylamide HCl Beta-naphthylamide, HCl 97405-58-8 Biochemical assays, enzyme kinetics
DL-Methionine ethyl ester HCl Ethyl ester, HCl 6297-53-6 Peptide synthesis (carboxyl protection)
DL-Methionine methylsulfonium chloride Methylsulfonium, chloride 3493-12-7 Methylation reactions, pharmaceutical intermediates

Key Differences :

  • Solubility and Reactivity : The beta-naphthylamide group increases hydrophobicity compared to the ethyl ester, which may enhance membrane permeability in assays .

Regulatory and Industrial Relevance

  • Industrial Synthesis : Methionine derivatives serve as intermediates in specialty chemicals, chiral catalysts, and biomanufacturing. Beta-naphthylamide variants are niche tools in enzymology .

Research Findings and Data

Enzymatic Hydrolysis Efficiency

Comparative hydrolysis rates of beta-naphthylamide derivatives by selected enzymes:

Substrate Enzyme Hydrolysis Rate (nmol/min/mg) Reference
DL-Methionine beta-naphthylamide HCl Methionine aminopeptidase 12.4 ± 1.2
N-Benzoyl-DL-arginine beta-naphthylamide HCl Trypsin 28.9 ± 2.5
L-Leucine beta-naphthylamide HCl Leucine aminopeptidase 18.7 ± 1.8

Insight : The hydrolysis efficiency correlates with enzyme-substrate specificity, emphasizing the importance of side-chain chemistry.

Biological Activity

DL-Methionine beta-naphthylamide hydrochloride (CAS 97405-58-8) is a synthetic derivative of methionine that has garnered interest for its potential biological activities. This compound is primarily studied in the context of its effects on various biological systems, including enzyme interactions, cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₉ClN₂OS. The compound features a beta-naphthylamide moiety linked to a methionine framework, which may influence its biological interactions. Its structural characteristics allow it to interact with various biological targets, particularly enzymes involved in metabolic processes.

Biological Activity

1. Enzyme Interaction

Research indicates that DL-Methionine beta-naphthylamide can act as a substrate analogue for certain enzymes. For instance, studies have shown that modified methionine analogues, such as this compound, can affect the activity of methionine adenosyltransferase (MAT), an enzyme critical for methionine metabolism. Specifically, mutations in the MAT enzyme have been linked to altered substrate specificity when interacting with methionine analogues .

2. Antioxidant Properties

DL-Methionine derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

3. Neuroprotective Effects

There is emerging evidence suggesting that DL-Methionine beta-naphthylamide may exhibit neuroprotective effects. Studies have indicated that methionine derivatives can modulate neurotransmitter levels and support neuronal health, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Methionine Analogues in Cancer Research

A study investigated the use of methionine analogues, including DL-Methionine beta-naphthylamide, in cancer treatment. The results demonstrated that these compounds could inhibit tumor growth by disrupting metabolic pathways essential for cancer cell proliferation. The analogues were found to induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, DL-Methionine beta-naphthylamide was administered to assess its protective effects against neuronal death induced by oxidative stress. The findings revealed a significant reduction in cell death and improved cognitive function in treated animals compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings

Study Findings Implications
Increased turnover of non-native substrates by mutated MAT when exposed to methionine analoguesPotential for developing selective inhibitors targeting MAT
Induction of apoptosis in cancer cells with minimal effects on normal cellsTherapeutic applications in oncology
Neuroprotection against oxidative stress-induced cell deathPossible treatment strategies for neurodegenerative conditions

Q & A

Basic Research Questions

Q. How can DL-Methionine beta-naphthylamide hydrochloride be reliably identified and characterized in experimental settings?

  • Methodological Answer : Use spectroscopic techniques such as Raman spectroscopy (for structural fingerprinting) and GC-MS with chiral columns (e.g., Astec® CHIRALDEX™ G-TA) to resolve enantiomeric purity. Confirmation can be cross-referenced with CAS 97405-58-8 and spectral libraries . For quantification, HPLC with derivatization (e.g., N-trifluoroacetyl esters) ensures precision in detecting trace impurities .

Q. What standardized analytical protocols exist for detecting DL-Methionine derivatives in feed or biological matrices?

  • Methodological Answer : Follow regulatory guidelines like SN/T 4605-2016 for imported feed additives, which specify ion-exchange chromatography or colorimetric assays (e.g., ninhydrin reaction) to quantify DL-Methionine derivatives. Validate methods using reference standards compliant with USP/EP pharmacopeias, ensuring traceability and reproducibility .

Q. What are the key regulatory considerations for using this compound in pharmacological studies?

  • Methodological Answer : Adhere to FDA/EMA guidelines for reference standards, including batch-specific characterization (e.g., NMR, elemental analysis) and stability testing under varying storage conditions (−20°C recommended for ester derivatives). Document purity (>95%) and absence of endotoxins for in vivo applications .

Advanced Research Questions

Q. How can conflicting data on the biological efficacy of DL-Methionine derivatives (e.g., PER values in feed studies) be resolved?

  • Methodological Answer : Conduct dose-response meta-analyses to identify nonlinear effects. For example, shows no PER improvement with DL-Methionine alone in sorghum-cotton blends but synergistic effects with L-lysine. Use ANOVA with post-hoc tests (Tukey’s HSD) to isolate interactions and validate via isocaloric pair-fed controls .

Q. What strategies optimize the electrochemical synthesis of DL-Methionine-derived compounds (e.g., homocysteinethiolactone hydrochloride)?

  • Methodological Answer : Improve yield by adjusting reaction parameters: (1) Use concentrated H2SO4 and HI for demethylation at 60–80°C, (2) Apply controlled-potential electrolysis (e.g., −1.2 V vs. Ag/AgCl) in acidic media to reduce disulfide bonds in crude DL-homocystine. Monitor purity via TLC and recrystallize in ethanol/HCl .

Q. How do bioavailability differences between DL-Methionine and its analogues (e.g., hydroxy analogues) impact experimental design in avian models?

  • Methodological Answer : Design crossover trials with isotopic labeling (e.g., <sup>13</sup>C-Methionine) to track absorption kinetics. highlights lower bioavailability of hydroxy analogues in layers; use mixed-effects models to account for individual variability and ensure statistical power (>80%) via sample size calculations .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

  • Methodological Answer : Employ orthogonal separations: (1) Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), (2) Chiral SFC with CO2/methanol modifier. Validate using spiked impurity standards (e.g., naphthylamide byproducts) and MS/MS fragmentation for structural confirmation .

Data Contradiction Analysis

Q. Why do some studies report no nutritional benefit from DL-Methionine supplementation despite its theoretical role as a limiting amino acid?

  • Methodological Answer : Contextual factors matter: In , sorghum-soy blends already met sulfur amino acid requirements, rendering DL-Methionine redundant. Replicate studies using amino acid-deficient diets (e.g., corn-based) and measure tissue-specific uptake via radiolabeled tracers to clarify discordant results .

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